molecular formula C20H21FN4O4S B2793769 4-[butyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-44-2

4-[butyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2793769
CAS No.: 533869-44-2
M. Wt: 432.47
InChI Key: TZYRFEKYKOAXTF-UHFFFAOYSA-N
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Description

4-[Butyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a high-purity chemical compound designed for research applications. This benzamide derivative features a butyl(methyl)sulfamoyl group and a 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl moiety, a structural class known for significant biological activity . This compound is presented as a valuable scaffold for investigating new therapeutic strategies, particularly against antimicrobial-resistant pathogens. Structural analogs based on the N-(1,3,4-oxadiazol-2-yl)benzamide core have demonstrated potent bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant bacteria . These analogs show promising activity against clinical isolates, with minimum inhibitory concentrations (MIC) as low as 1-2 μg/mL, and have been shown to reduce MRSA burden in vivo in a mouse skin wound infection model with efficacy similar to fusidic acid . Furthermore, resistance generation studies indicate that bacteria like MRSA do not readily develop resistance to this chemical class, unlike conventional antibiotics like ciprofloxacin . Initial cytotoxicity assessments of related compounds suggest they are well-tolerated by mammalian cells, highlighting their potential for further investigation . Beyond antimicrobial research, this compound's structure is relevant for enzyme inhibition studies . The 1,3,4-oxadiazole sulfamide derivatives are recognized in scientific literature for their potential to inhibit specific enzymes, including histone deacetylases (HDACs) . This suggests broad utility in biochemical research, including investigations into epigenetic regulation and other cellular processes modulated by enzyme activity. Please note: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle all chemical substances with appropriate safety precautions.

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O4S/c1-3-4-13-25(2)30(27,28)17-11-7-14(8-12-17)18(26)22-20-24-23-19(29-20)15-5-9-16(21)10-6-15/h5-12H,3-4,13H2,1-2H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYRFEKYKOAXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 1,3,4-oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The resulting oxadiazole intermediate is then coupled with a fluorophenyl group using a palladium-catalyzed cross-coupling reaction. Finally, the benzamide moiety is introduced through an amide bond formation reaction, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group on the oxadiazole ring can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting the activity of key enzymes involved in various biochemical pathways.
  • Nucleic Acid Interaction : The oxadiazole ring can interact with nucleic acids (DNA/RNA), potentially affecting gene expression and protein synthesis.
  • Enhanced Binding Affinity : The structural components enhance the compound's binding affinity to its targets, improving efficacy.

Antitumor Activity

Research has shown that compounds with similar structural motifs exhibit significant antitumor effects. Notable findings include:

  • RET Kinase Inhibition : Compounds containing the oxadiazole ring have been reported to inhibit RET kinase activity in cancer cells, leading to reduced cell proliferation.
  • In Vitro Assays : Studies indicate that compounds with the oxadiazole moiety exhibit moderate to high potency against various cancer cell lines, suggesting potential for development as anticancer agents.

Antimicrobial Properties

The antimicrobial activity of sulfonamide derivatives has been extensively studied:

  • Bacterial Inhibition : Compounds similar to 4-[butyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide have demonstrated effectiveness against common pathogens.
  • Minimum Inhibitory Concentrations (MIC) : Studies report MIC values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria, indicating potential for new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole-containing compounds has also been explored:

  • Cytokine Modulation : Certain derivatives can inhibit inflammatory pathways by modulating cytokine production in vitro, suggesting applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological properties of compounds related to this compound:

  • Antitumor Studies :
    • A study demonstrated that a derivative inhibited RET kinase activity significantly, leading to apoptosis in cancer cell lines.
  • Antimicrobial Evaluation :
    • A set of sulfonamide derivatives was tested against various bacterial strains, showing promising results in inhibiting bacterial growth.
  • Inflammatory Response Modulation :
    • Research indicated that certain oxadiazole derivatives could effectively reduce inflammation markers in vitro.

Mechanism of Action

The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and fluorophenyl group can enhance binding affinity and specificity, while the sulfamoyl group may improve solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Class

The following table highlights key structural analogs and their properties:

Compound Name/ID Sulfamoyl/Oxadiazole Substituents Molecular Weight (g/mol) Key Biological Activity Synthesis Yield/Purity Reference
Target Compound Butyl(methyl)/4-fluorophenyl 480.5 Not explicitly reported Not reported
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzyl(methyl)/4-methoxyphenylmethyl ~580 (estimated) Antifungal (Candida albicans) Purchased (Life Chemicals)
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Cyclohexyl(ethyl)/furan-2-yl ~530 (estimated) Antifungal (Candida albicans) Purchased (Life Chemicals)
Compound 5d () Bromobenzofuran/thioacetamide ~450 (estimated) Tyrosinase inhibition Not specified
Compound 6a () Ethylthio/phenylsulfonyl 399.45 Carbonic anhydrase II inhibition Not specified
D35 () Methyl/pyridin-4-yl ~300 (estimated) AlaDH inhibition (putative) Not specified
Key Observations:

Substituent Diversity :

  • The target compound features a 4-fluorophenyl group on the oxadiazole ring, contrasting with LMM5’s 4-methoxyphenylmethyl (electron-donating) and LMM11’s furan-2-yl (heteroaromatic) groups. These substitutions influence electronic properties and target affinity .
  • The butyl(methyl)sulfamoyl group in the target compound may enhance membrane permeability compared to LMM5’s benzyl(methyl)sulfamoyl (bulkier aromatic group) .

Biological Activity: LMM5 and LMM11 exhibit antifungal activity against C. albicans via thioredoxin reductase inhibition, suggesting the oxadiazole-sulfamoyl scaffold is critical for targeting redox enzymes . The target compound’s 4-fluorophenyl group is structurally similar to known kinase and protease inhibitors, though its specific activity remains uncharacterized in the provided evidence .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound LMM5 LMM11
Molecular Weight 480.5 ~580 ~530
XLogP3 3.7 ~4.1 (estimated) ~3.5 (estimated)
Hydrogen Bond Acceptors 8 9 7
Topological Polar Surface Area 114 Ų ~130 Ų (estimated) ~110 Ų (estimated)
  • The 4-fluorophenyl group reduces steric hindrance compared to LMM5’s 4-methoxyphenylmethyl, possibly improving target binding .

Mechanistic Insights from Analogues

  • Antifungal Activity : LMM5 and LMM11 inhibit C. albicans thioredoxin reductase (Trr1), a critical enzyme in oxidative stress response. The sulfamoyl group likely interacts with the enzyme’s active-site cysteine residues .

Biological Activity

4-[butyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, an oxadiazole ring, and a fluorinated phenyl moiety. Its IUPAC name reflects its complex structure:

Property Details
IUPAC Name This compound
Molecular Formula C₁₉H₂₃N₄O₅S
Molecular Weight 393.47 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with molecular targets. The sulfonamide moiety mimics natural substrates, allowing it to inhibit enzymes involved in critical biological pathways. The oxadiazole ring enhances binding affinity and specificity for these targets.

Biological Activity

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Studies have shown that compounds containing oxadiazole rings can exhibit significant anticancer properties. For instance, related compounds demonstrated IC50 values ranging from 0.20 to 2.58 μM against various cancer cell lines .
  • Anti-inflammatory Effects : Research on similar sulfonamide derivatives has indicated potential anti-inflammatory activity. These compounds were evaluated for their ability to reduce inflammation in preclinical models .
  • Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor, particularly in pathways relevant to cancer and inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds or derivatives:

  • A study focusing on benzamide derivatives revealed that certain oxadiazole-containing compounds significantly inhibited RET kinase activity, a target in cancer therapy .
  • Another investigation demonstrated that specific benzamide derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Table 1: Summary of Biological Activities

Activity Type Description Reference
AntitumorSignificant growth inhibition in cancer cell lines
Anti-inflammatoryReduction of inflammatory markers in animal models
Enzyme InhibitionInhibition of key enzymes in disease pathways

Table 2: IC50 Values for Related Compounds

Compound IC50 (μM) Target
3-(5-(4-amino-2,6-dibromophenyl)-1,3,4-oxadiazol-2-yl)benzimidazole0.49 – 48.0Various cancer cell lines
4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole)benzamideModerate to highRET kinase

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-[butyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized?

  • Synthesis Steps :

Oxadiazole Formation : Cyclize a hydrazide precursor with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .

Benzamide Coupling : React the oxadiazole intermediate with 4-chlorobenzoyl chloride using a base like triethylamine to form the benzamide core .

Sulfamoyl Introduction : Use coupling reagents (e.g., EDCI or DCC) to attach the butyl(methyl)sulfamoyl group to the benzamide core .

  • Optimization : Adjust solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst loading to improve yields. Monitor purity via HPLC .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • 1H/13C NMR : Verify substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm; oxadiazole carbons at ~165 ppm) .
  • IR Spectroscopy : Confirm sulfonamide (S=O stretch at ~1350 cm⁻¹) and amide (C=O at ~1680 cm⁻¹) functional groups .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z ~498) .

Q. What preliminary assays are recommended for evaluating its biological activity?

  • Antimicrobial Screening : Use broth microdilution against Gram-positive/negative bacteria (MIC values) .
  • Anticancer Activity : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations .
  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates .

Advanced Research Questions

Q. How can contradictory data on its bioactivity across studies be resolved?

  • Experimental Design :

  • Standardize assay protocols (e.g., cell passage number, serum concentration) .
  • Compare IC₅₀ values under identical conditions (pH, temperature).
  • Validate target engagement via SPR or thermal shift assays .
    • Statistical Analysis : Use ANOVA to assess batch-to-batch variability or dose-response inconsistencies .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

  • Structural Modifications :

  • Replace the 4-fluorophenyl group with a trifluoromethyl group to reduce CYP450-mediated oxidation .
  • Introduce PEGylated side chains to improve solubility and half-life .
    • Formulation : Use nanoemulsions or liposomes to bypass first-pass metabolism .

Q. How does the sulfamoyl group influence binding affinity in molecular docking studies?

  • Computational Analysis :

  • Perform docking (AutoDock Vina) with/without the sulfamoyl group to compare binding energies.
  • The sulfamoyl moiety enhances hydrogen bonding with active-site residues (e.g., Asp89 in EGFR) .
    • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Methodological Challenges and Solutions

Q. What purification techniques are effective for isolating intermediates during synthesis?

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) for oxadiazole intermediates .
  • Recrystallization : Purify the final product using ethanol/water mixtures (yield: 60–75%) .

Q. How can substituent effects on the oxadiazole ring be systematically studied?

  • SAR Approach :

  • Synthesize analogs with halogens (Cl, Br), alkyl chains, or electron-withdrawing groups (NO₂) at the 5-position .
  • Compare logP values (HPLC) and bioactivity to establish hydrophobicity-activity relationships .

Key Recommendations for Researchers

  • Prioritize X-ray crystallography to resolve ambiguous stereochemistry .
  • Use LC-MS/MS for metabolite identification in pharmacokinetic studies .
  • Collaborate with computational chemists to design analogs with improved ADME properties .

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